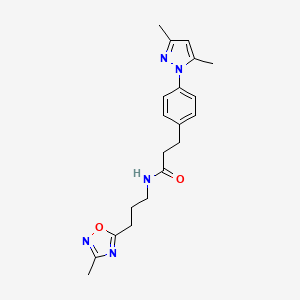

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide" is a complex molecule that appears to be related to a family of pyrazole and oxadiazole derivatives. These compounds are known for their potential biological activities and have been the subject of various synthetic and analytical studies to explore their properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines involves starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole . Similarly, the synthesis of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one includes molecular properties prediction and drug-likeness analysis, indicating a structured approach to designing compounds with desired biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and mass spectral analysis. For example, the structure of (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one was fully characterized by these methods . X-ray crystallography is also a common technique used to determine the structure of these compounds, as seen in the study of palladium(II) chloride complexes with pyrazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives includes their ability to form complexes with metals, as demonstrated by the formation of trans-PdCl2(L)2 complexes when reacting PdCl2(COD) with ligands derived from pyrazole compounds . Additionally, the synthesis of novel indole-based oxadiazole scaffolds involves nucleophilic substitution reactions, indicating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, lipophilicity, and potential for hydrogen bonding, as seen in the case of compounds with antiinflammatory and analgesic activities . The hemolytic study of indole-based oxadiazole scaffolds revealed mild cytotoxicity towards cell membranes, suggesting a consideration of these properties in drug design .

Wissenschaftliche Forschungsanwendungen

Complexation and Structural Insights

One notable application involves its derivatives being used in the preparation of new complexes with metals such as palladium(II). For instance, derivatives that formally replace amide hydrogens with alkyl residues have been prepared, leading to compounds that form supramolecular hydrogen-bonded chains or cyclic dimers in the solid state. These findings are significant for the development of new materials with potential applications in catalysis and materials science (Palombo et al., 2019).

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. New series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, prepared via multi-component cyclo-condensation reactions, exhibited notable anti-bacterial and antifungal activities. Some selected compounds also demonstrated anti-inflammatory activity, highlighting their potential as new therapeutic agents (Kendre et al., 2015).

Antibacterial Activity

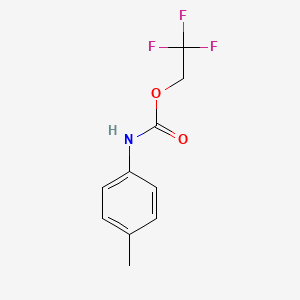

Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives has revealed good antibacterial activity against specific strains, further underscoring the chemical's utility in developing new antibacterial agents (Tumosienė et al., 2012).

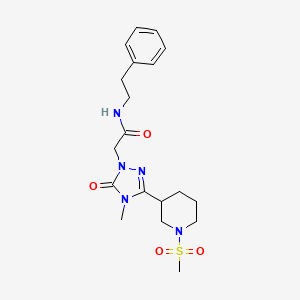

Antimycobacterial and Antitubercular Agents

A series of novel 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antimicrobial and antitubercular screening. These compounds were found to adhere to the Lipinski "Rule of Five", indicating their potential as orally bioavailable drugs or leads for treating tuberculosis, with certain compounds showing pronounced activity against Mycobacterium tuberculosis (Ahsan et al., 2011).

Eigenschaften

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14-13-15(2)25(23-14)18-9-6-17(7-10-18)8-11-19(26)21-12-4-5-20-22-16(3)24-27-20/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKVHMJMSCGTCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCCC3=NC(=NO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)